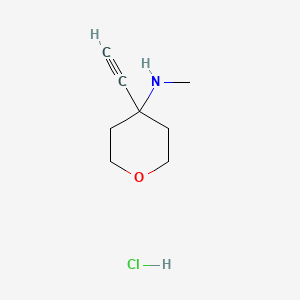
N-Acetyl-N-methyl-L-leucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-N-methyl-L-leucine is a modified amino acid derived from L-leucine, a naturally occurring amino acid. This compound has been studied for its potential applications in various fields, including medicine, chemistry, and biology. Its unique structure, featuring an acetyl group and a methyl group attached to the amino acid backbone, contributes to its distinct properties and biological activities.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through a series of chemical reactions starting from L-leucine. The process typically involves acetylation and methylation reactions to introduce the acetyl and methyl groups, respectively.
Industrial Production Methods: On an industrial scale, the synthesis of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, resulting in the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to convert the compound into its reduced forms.
Substitution: Substitution reactions, such as nucleophilic substitution, can be used to modify the compound by replacing specific functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based oxidants.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, and halides can be used in substitution reactions, with conditions varying based on the specific reagents.
Major Products Formed:
Oxidation Products: Oxidized derivatives of this compound, including carboxylic acids and ketones.
Reduction Products: Reduced forms of the compound, such as alcohols and amines.
Substitution Products: Modified derivatives with different functional groups attached to the amino acid backbone.
Applications De Recherche Scientifique
Medicine: The compound has shown promise in the treatment of neurological disorders, such as vertigo and cerebellar ataxia. It has also been investigated for its neuroprotective properties and its ability to improve cognitive function.
Chemistry: In chemical research, N-Acetyl-N-methyl-L-leucine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable reagent in organic synthesis.
Biology: The compound has been studied for its effects on cellular processes and its potential as a therapeutic agent. Research has focused on its ability to modulate enzyme activity and influence metabolic pathways.
Mécanisme D'action
The mechanism by which N-Acetyl-N-methyl-L-leucine exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins within cells, influencing their activity and function.
Pathways Involved: this compound can modulate signaling pathways related to neurological function, inflammation, and cellular metabolism. Its effects on these pathways contribute to its therapeutic potential.
Comparaison Avec Des Composés Similaires
N-Acetyl-leucine
N-Methyl-leucine
Acetylleucine
DL-leucine
Propriétés
Formule moléculaire |
C9H17NO3 |
|---|---|
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
(2S)-2-[acetyl(methyl)amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C9H17NO3/c1-6(2)5-8(9(12)13)10(4)7(3)11/h6,8H,5H2,1-4H3,(H,12,13)/t8-/m0/s1 |
Clé InChI |
PMLGUHPWWFBELQ-QMMMGPOBSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)O)N(C)C(=O)C |
SMILES canonique |
CC(C)CC(C(=O)O)N(C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[5-Chloro-2-(difluoromethoxy)phenyl]propanenitrile](/img/structure/B15300423.png)




![3-[6-(2-Aminoethoxy)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B15300446.png)



![[(3-Bromophenyl)(oxan-4-yl)imino-lambda6-sulfanyl]one](/img/structure/B15300466.png)



![7-(Methoxymethyl)-5-oxa-2-azaspiro[3.4]octane hydrochloride](/img/structure/B15300486.png)
